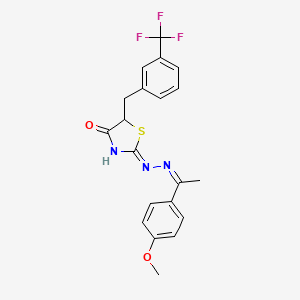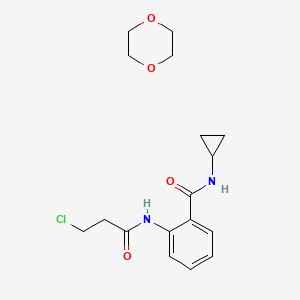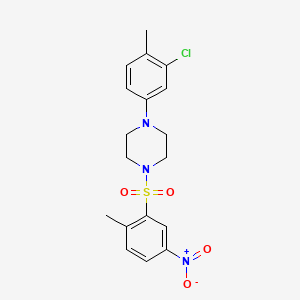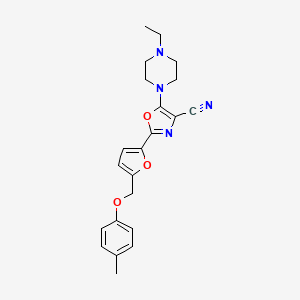![molecular formula C16H19NO3 B2862691 N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide CAS No. 2418671-36-8](/img/structure/B2862691.png)
N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic, having just two rings, or have a bicyclic portion as part of the larger ring system . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .
Synthesis Analysis
The synthesis of spiro compounds often involves multicomponent reactions . For example, spiro[indoline-3,2’-quinazoline]-2,4’ diones were synthesized from isatoic anhydride, isatin derivatives, and primary amines, catalyzed by β-cyclodextrin in an aqueous medium .
Molecular Structure Analysis
Spiro compounds have a unique structure where two rings are connected through a single common atom . This structure can be analyzed using various techniques, including spectroscopic methods .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions. For instance, ninhydrin, a type of spiro compound, is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides, and anilines .
Physical And Chemical Properties Analysis
Physical properties of spiro compounds include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties can include flammability, toxicity, acidity, and many other types of reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(13-10-20-13)17-14-12-4-2-1-3-11(12)9-16(14)5-7-19-8-6-16/h1-4,13-14H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRYCDUGELRJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)


![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)



![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)